molecular formula C8H16Cl2N4O2 B2815720 (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride CAS No. 2225141-97-7

(1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride

Cat. No.: B2815720
CAS No.: 2225141-97-7
M. Wt: 271.14
InChI Key: MHPKDHIJBCNSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride: is a synthetic organic compound that features a morpholine ring, a triazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Morpholine Group: The morpholine moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the morpholine group.

    Introduction of the Methanol Group: The methanol group can be added via a reduction reaction, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the triazole or morpholine rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or morpholine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrogenated triazole or morpholine derivatives.

    Substitution: Various substituted triazole or morpholine compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, particularly as a ligand for metal ions or as a scaffold for drug design. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific biological activities would need to be confirmed through experimental studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in drug development. Its triazole and morpholine rings are common motifs in many pharmaceuticals, suggesting it could be a candidate for further investigation in therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could coordinate with metal ions, influencing biochemical pathways. The morpholine ring might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol
  • (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)ethanol
  • (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)propanol

Uniqueness

Compared to similar compounds, (1-(Morpholin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[1-(morpholin-2-ylmethyl)triazol-4-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.2ClH/c13-6-7-4-12(11-10-7)5-8-3-9-1-2-14-8;;/h4,8-9,13H,1-3,5-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPKDHIJBCNSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C=C(N=N2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.